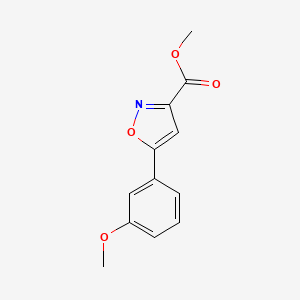

Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate

Description

Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate (CAS: 668971-57-1) is a heterocyclic compound featuring an isoxazole core substituted with a 3-methoxyphenyl group at position 5 and a methyl ester at position 2. Its synthesis typically involves cyclization reactions of alkynes or ketones with hydroxylamine derivatives, as exemplified by the preparation of ethyl analogs via General Procedure B using 3’-methoxyacetophenone .

Properties

IUPAC Name |

methyl 5-(3-methoxyphenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-15-9-5-3-4-8(6-9)11-7-10(13-17-11)12(14)16-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYQDAXEBRVQAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate typically involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then cyclized using acetic anhydride to yield the isoxazole ring. The final step involves esterification with methanol in the presence of a suitable acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules and heterocyclic compounds. Its carboxylic acid functionality allows for various chemical reactions such as oxidation, reduction, and substitution.

Biology

- Antimicrobial Activity : Research indicates that isoxazole derivatives exhibit antimicrobial properties. In vitro studies show that methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate can inhibit the growth of several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

- Anticancer Properties : This compound has been investigated for its potential to induce apoptosis in cancer cells. Studies demonstrate its ability to modulate apoptosis-related proteins, leading to cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

- Cell Line : HeLa (cervical cancer)

- IC50 Value : 15 μM after 48 hours of treatment

- Mechanism : Induction of caspase-3 activation and downregulation of Bcl-2 expression.

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a pharmacophore in drug discovery:

- Novel Antimicrobial Agents : Development efforts focus on leveraging its antimicrobial properties.

- Anticancer Therapeutics : Research aims at formulating drugs targeting specific pathways involved in cancer.

- Anti-inflammatory Drugs : Investigations into modulating receptor activities for therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties. Key analogs include:

Key Observations :

- Electronic Effects : Electron-donating groups (e.g., -OCH₃) enhance resonance stabilization, while electron-withdrawing groups (e.g., -I) may alter reactivity in substitution reactions .

- Solubility : The 4-hydroxyphenyl analog exhibits higher aqueous solubility due to hydrogen bonding, whereas dimethoxy derivatives show increased lipophilicity .

Ester Group Modifications

Replacing the methyl ester with ethyl or carboxylic acid groups impacts hydrolysis rates and bioactivity:

Key Observations :

- Ethyl esters (e.g., 10f) are more stable toward hydrolysis than methyl esters, as seen in their slower conversion to carboxylic acids under basic conditions .

- The carboxylic acid derivative (11f) demonstrates direct biological activity, suggesting that ester hydrolysis is critical for pharmacological efficacy .

Structural Analogues in Drug Discovery

Isoxazole derivatives with varied heterocyclic systems or substituents have been explored for antimicrobial and anticancer activities:

- Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate : Exhibits antibacterial properties, with crystallographic studies confirming planar isoxazole geometry .

- Methyl 5-(benzofuran-2-yl)isoxazole-3-carboxylate : Shows antimicrobial activity, highlighting the role of fused aromatic systems in enhancing bioactivity .

Biological Activity

Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the current understanding of its biological activity, mechanism of action, and comparative analysis with similar compounds.

Overview of Biological Activities

This compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial effects against various bacterial strains.

- Anti-inflammatory Properties : Research suggests it may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The biological effects of this compound are believed to stem from its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of key enzymes and receptors involved in cellular signaling and metabolic processes. Although the precise molecular targets remain to be fully elucidated, the compound's structure suggests potential interactions with proteins that regulate inflammation and microbial resistance pathways .

Antimicrobial Activity

A study conducted on various isoxazole derivatives, including this compound, demonstrated promising antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values for this compound were assessed against several Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| S. aureus | 0.0048 |

| B. mycoides | 0.0048 |

| C. albicans | 0.039 |

These results indicate that this compound exhibits potent antimicrobial properties comparable to other known antimicrobial agents .

Anti-inflammatory Effects

In vitro studies have shown that this compound can significantly reduce pro-inflammatory cytokine production in activated macrophages. This effect suggests a potential role in managing inflammatory conditions such as arthritis or chronic inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate | Different substitution pattern on the phenyl ring | Moderate antimicrobial activity |

| Methyl 5-(2,4-dimethylphenyl)isoxazole-3-carboxylate | More hydrophobic character | Reduced efficacy |

| Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate | Fluorine substitution enhances reactivity | Enhanced anti-inflammatory |

This compound stands out due to its specific substitution pattern, which appears to enhance its biological activity compared to other derivatives .

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The study revealed that the compound effectively inhibited bacterial growth at low concentrations, demonstrating its potential as a lead compound for developing new antibiotics .

Case Study: Anti-inflammatory Potential

Another study focused on the anti-inflammatory properties of the compound, where it was administered to macrophage cultures stimulated with lipopolysaccharides (LPS). The results showed a marked decrease in TNF-alpha and IL-6 levels, indicating that this compound could modulate inflammatory responses effectively .

Q & A

Basic Research Questions

Q. What synthetic routes are employed to prepare methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of precursors like 3-methoxyphenacyl chloride with hydroxylamine hydrochloride and methyl acetoacetate under basic conditions (e.g., sodium ethoxide). Key parameters include:

- Temperature : 60–80°C to balance reaction rate and side-product formation .

- Solvent : Ethanol or dichloromethane for solubility and stability of intermediates .

- Purification : Column chromatography or recrystallization to isolate the product (>95% purity) .

- Optimization : Yield improvements (60–85%) are achieved by controlling pH (neutral to slightly acidic) and using continuous flow reactors for scalability .

Q. What analytical techniques are critical for structural confirmation and purity assessment of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups (e.g., methoxy at δ 3.8–4.0 ppm, ester carbonyl at δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 248.08) .

- X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles using SHELX software for refinement .

Q. How does the compound's solubility and stability impact its handling in experimental workflows?

- Methodological Answer :

- Solubility : Highly soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water. Pre-formulation studies recommend stock solutions in DMSO for biological assays .

- Stability : Stable at room temperature in inert atmospheres but prone to hydrolysis under acidic/alkaline conditions. Storage at −20°C in amber vials minimizes degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of isoxazole derivatives, and how can they be applied to this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematic substitution of the 3-methoxyphenyl group (e.g., halogenation, hydroxylation) to evaluate potency shifts. For example, chloro/bromo analogs show enhanced enzyme inhibition but reduced solubility .

- Data Normalization : Use standardized assays (e.g., IC values against COX-2 or EGFR kinases) to compare results across studies. Contradictions often arise from varying cell lines (HeLa vs. MCF-7) or assay conditions .

Q. How can computational modeling predict the compound's interaction with biological targets, and what are its limitations?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina simulates binding to enzymes (e.g., COX-2) using crystal structures (PDB: 5KIR). Key interactions include hydrogen bonding with the ester group and π-π stacking of the methoxyphenyl ring .

- Limitations : Predictions may overlook solvent effects or conformational dynamics. Validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) is essential .

Q. What crystallographic challenges arise when resolving the compound's structure, and how are they addressed?

- Methodological Answer :

- Challenges : Poor crystal quality due to flexible ester groups or twinning.

- Solutions :

- Cryocooling : Reduces thermal motion during data collection .

- SHELXL Refinement : Incorporates anisotropic displacement parameters and restraints for disordered regions .

- Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves completeness (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.